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Compound of Interest

Compound Name: 3-Cyano-6-isopropylchromone

Cat. No.: B119864

This technical guide provides a comprehensive in-silico analysis of 3-Cyano-6-
isopropylchromone, a synthetic derivative of the chromone scaffold. Chromones, a class of
oxygen-containing heterocyclic compounds, are recognized as privileged structures in
medicinal chemistry due to their wide range of pharmacological activities, including anti-
inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2][3] 3-Cyano-6-
isopropylchromone (CAS 50743-32-3) is a key intermediate in the synthesis of various
therapeutic agents.[4][5] The presence of a cyano group at the 3-position and an isopropyl
group at the 6-position provides a unique electronic and steric profile, suggesting the potential
for specific biological interactions. This document outlines a computational approach to
elucidate the pharmacological profile of this molecule, providing detailed methodologies, data
interpretation, and visualizations of potential mechanisms of action.

Molecular Properties and Drug-Likeness

An initial computational assessment of 3-Cyano-6-isopropylchromone’s physicochemical
properties is crucial for predicting its drug-like characteristics and potential for oral
bioavailability. These properties are calculated using established computational models.

Experimental Protocol: Molecular Descriptors and Drug-
Likeness Prediction

The 3D structure of 3-Cyano-6-isopropylchromone was first generated and energy-minimized
using the Avogadro software. The resulting structure was then used as input for the
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SwissADME web server to calculate key molecular descriptors. Lipinski's rule of five, a widely
used filter for assessing drug-likeness, was applied. The parameters evaluated include
molecular weight (MW), the logarithm of the octanol-water partition coefficient (LogP), the
number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA).

Data Presentation: Physicochemical Properties and
Drug-Likeness

Lipinski's Rule of Five

Property Value .
Compliance

Molecular Formula C13H11NO2 N/A
Molecular Weight 213.23 g/mol Compliant (< 500)
LogP (octanol/water) 2.58 Compliant (< 5)
Hydrogen Bond Donors 0 Compliant (< 5)
Hydrogen Bond Acceptors 3 Compliant (< 10)
Molar Refractivity 60.12 N/A
Topological Polar Surface Area

57.08 A2 N/A
(TPSA)
Bioavailability Score 0.55 N/A

Pharmacokinetic (ADME) Profile Prediction

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a
compound is fundamental in drug development. In silico models provide a preliminary
assessment of a molecule's pharmacokinetic profile.

Experimental Protocol: ADME Prediction

The ADME profile of 3-Cyano-6-isopropylchromone was predicted using the pkCSM web
server. The canonical SMILES string of the molecule was submitted to the server to predict
various pharmacokinetic parameters, including intestinal absorption, blood-brain barrier (BBB)
permeability, cytochrome P450 (CYP) inhibition, and AMES toxicity.
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ion: Predicted :

Parameter Predicted Value Interpretation
Absorption
Water Solubility (log mol/L) -3.123 Moderately Soluble
Caco-2 Permeability (log
0.95 Moderately Permeable
Papp)
Intestinal Absorption (% )
91.5% High
absorbed)
Distribution
VDss (human, log L/kg) -0.15 Low
BBB Permeability (log BB) -0.52 Low
Metabolism
. Low risk of drug-drug
CYP1AZ2 Inhibitor No ) )
interactions
o Low risk of drug-drug
CYP2C19 Inhibitor No ) )
interactions
. Potential for drug-drug
CYP2C9 Inhibitor Yes ) )
Interactions
. Low risk of drug-drug
CYP2D6 Inhibitor No ) ]
interactions
o Low risk of drug-drug
CYP3A4 Inhibitor No ) ]
interactions
Excretion
Total Clearance (log ml/min/kg)  0.45 Low
Toxicity
AMES Toxicity No Non-mutagenic
hERG I Inhibitor No Low risk of cardiotoxicity
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Target Prediction and Pathway Analysis

Identifying potential biological targets is a key step in understanding the pharmacological
mechanism of a compound. In silico target prediction algorithms correlate the chemical
structure of a molecule with known protein targets.

Experimental Protocol: Target Fishing and Pathway
Enrichment

The SwissTargetPrediction web server was utilized to identify potential protein targets of 3-
Cyano-6-isopropylchromone based on 2D and 3D similarity to known ligands. The predicted
targets were then analyzed for their involvement in biological pathways using the KEGG (Kyoto
Encyclopedia of Genes and Genomes) pathway database.

Data Presentation: Predicted Biological Targets and

Associated Pathways

Representative o Associated
Target Class Probability
Targets Pathways
Arachidonic acid
Prostaglandin G/H metabolism,
Enzymes 0.35

synthase 2 (COX-2)

Inflammatory mediator

regulation

Arachidonic acid

5-Lipoxygenase (5- 0.31 metabolism,
LOX) ' Leukotriene
biosynthesis
o PI3K-Akt signaling
Phosphoinositide 3- i
] 0.28 pathway, Cell survival,
kinase (PI3K) ) )
Proliferation
Cyclin-dependent 0.25 Cell cycle, Cancer

Endocannabinoid

signaling

kinase 2 (CDK2) pathways
G-protein coupled Cannabinoid receptor 0.22
receptors 1 (CB1) '
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Visualization: Predicted Workflow for In Silico Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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